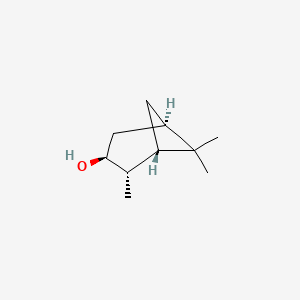
1,4-Dihydropyridine
概要
説明
1,4-Dihydropyridine is an organic compound with the molecular formula C₅H₇N. It is a derivative of pyridine and is characterized by the presence of a dihydropyridine ring. This compound is notable for its biological and pharmacological significance, particularly as a core structure in calcium channel blockers used to treat hypertension .
準備方法
1,4-Dihydropyridine can be synthesized through various methods, with the Hantzsch synthesis being the most prominent. This method involves a one-pot cyclocondensation reaction of an aldehyde, a β-ketoester, and ammonia or an amine. The reaction typically proceeds under mild conditions and can be catalyzed by acids or bases .
Industrial Production Methods:
Hantzsch Synthesis: This method is widely used in industrial settings due to its simplicity and efficiency.
Green Synthetic Methodologies: Recent advancements have focused on environmentally friendly approaches, utilizing multi-component reactions and green solvents.
化学反応の分析
1,4-Dihydropyridine undergoes several types of chemical reactions, including:
Oxidation: This is the dominant reaction, where this compound is easily oxidized to form pyridine derivatives.
Major Products:
Pyridine Derivatives: Formed through oxidation.
Tetrahydropyridine Derivatives: Formed through reduction.
Substituted Dihydropyridines: Formed through substitution reactions.
科学的研究の応用
1,4-Dihydropyridine and its derivatives have a wide range of applications in scientific research:
作用機序
1,4-Dihydropyridine exerts its effects primarily by acting as a calcium channel blocker. It binds to and inhibits voltage-gated L-type calcium channels in the smooth muscle cells of blood vessels. This inhibition prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure .
Molecular Targets and Pathways:
Voltage-Gated L-Type Calcium Channels: The primary target, leading to reduced calcium ion entry and muscle contraction.
Cardiovascular Pathways: Involvement in pathways regulating blood pressure and heart rate.
類似化合物との比較
1,4-Dihydropyridine is often compared with other dihydropyridine derivatives and calcium channel blockers:
Similar Compounds:
Uniqueness: this compound is unique due to its versatility in synthetic chemistry and its significant role in pharmacology as a calcium channel blocker. Its ability to undergo various chemical reactions and form numerous derivatives makes it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
1,4-dihydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-2-4-6-5-3-1/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGDWRXWKFWCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CNC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274185 | |
| Record name | 1,4-Dihydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3337-17-5, 27790-75-6 | |
| Record name | 1,4-Dihydropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3337-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027790756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dihydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DIHYDROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M8K3P6I89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(DODECYLOXY)ETHOXY]ACETIC ACID](/img/structure/B3422927.png)

![2-[(E)-2-nitroethenyl]-1H-pyrrole](/img/structure/B3422954.png)






![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B3422993.png)


